2-Methyl-1H-pyrrolo[2,3-B]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64802-13-7 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C11H9N3/c1-7-6-10-11(12-7)14-9-5-3-2-4-8(9)13-10/h2-6H,1H3,(H,12,14) |
InChI Key |
GRIFLAVGUXUUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2N1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for the Pyrrolo 2,3 B Quinoxaline Nucleus
Functional Group Transformations on the Pyrrolo[2,3-B]quinoxaline Core
Functional group transformations on a pre-formed 2-Methyl-1H-pyrrolo[2,3-b]quinoxaline core are essential for fine-tuning the physicochemical and pharmacological properties of lead compounds. These transformations can be broadly categorized into reactions involving the N-H of the pyrrole (B145914) ring, the methyl group at the 2-position, and substituents on the aromatic rings.
N-Alkylation and N-Arylation: The pyrrole N-H proton is acidic and can be readily deprotonated with a suitable base, followed by reaction with an electrophile. N-alkylation is a common strategy to introduce diverse substituents that can modulate solubility, metabolic stability, and target engagement. For instance, N-alkylation of related quinoxaline (B1680401) derivatives has been achieved using alkyl halides in the presence of a base like potassium hydroxide in dioxane.
Modification of the 2-Methyl Group: The methyl group at the C-2 position of the pyrrole ring is activated towards certain reactions. For example, it can potentially undergo condensation with aldehydes or be halogenated under radical conditions, providing a handle for further derivatization. While specific examples for the this compound are not extensively documented, similar reactivity is observed in other methyl-substituted heterocyclic systems.
Transformations of Substituents on the Quinoxaline Ring: Functional groups on the benzene (B151609) portion of the quinoxaline ring can be manipulated using standard aromatic chemistry. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for further transformations. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other derivatives. A review of quinoxaline chemistry indicates that alkylation of quinoxalinone derivatives can be achieved using reagents like dimethyl sulphate or ethyl chloroacetate nih.gov.
A summary of potential functional group transformations is presented in Table 1.
| Functional Group | Reagents and Conditions | Product Functional Group |
| Pyrrole N-H | Alkyl halide, Base (e.g., KOH, NaH) | N-Alkyl |
| 2-Methyl | N-Bromosuccinimide (NBS), Initiator | 2-Bromomethyl |
| Aromatic Nitro | Reducing agent (e.g., SnCl2, H2/Pd) | Aromatic Amine |
| Aromatic Ester | Acid or Base hydrolysis | Aromatic Carboxylic Acid |
Regioselective Functionalization Approaches (e.g., bromination)
Regioselective functionalization of the this compound core is critical for establishing structure-activity relationships (SAR). The electronic nature of the fused ring system dictates the preferred positions for electrophilic and nucleophilic attack. The pyrrole ring is generally more susceptible to electrophilic substitution than the electron-deficient quinoxaline ring.
Electrophilic Aromatic Substitution: For the 1H-pyrrolo[2,3-b]quinoxaline system, the pyrrole ring is the most likely site for electrophilic attack. Computational studies and experimental evidence from related heterocyclic systems suggest that the C-3 position of the pyrrole ring is the most electron-rich and, therefore, the most probable site for electrophilic substitution. The presence of the methyl group at C-2 would further activate the pyrrole ring towards electrophilic attack, reinforcing the preference for substitution at the C-3 position.
Table 2 summarizes the predicted regioselectivity of electrophilic substitution on the this compound core.
| Reaction | Reagent | Predicted Major Regioisomer |
| Bromination | Br2 or NBS | 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]quinoxaline |
| Nitration | HNO3/H2SO4 | 3-Nitro-2-methyl-1H-pyrrolo[2,3-b]quinoxaline |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 3-Acyl-2-methyl-1H-pyrrolo[2,3-b]quinoxaline |
Nucleophilic Aromatic Substitution: The quinoxaline part of the molecule is susceptible to nucleophilic attack, particularly if it bears a good leaving group such as a halogen. Nucleophilic substitution on 2-monosubstituted quinoxalines to yield 2,3-disubstituted quinoxalines has been reported nih.gov.
Scaffold Modifications and Analog Design
Scaffold modification and analog design are central to medicinal chemistry efforts aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of this compound derivatives. These strategies involve modifying the core scaffold or introducing diverse substituents at key positions.
Core Scaffold Modification: While maintaining the pyrrolo[2,3-b]quinoxaline core, modifications can be introduced by altering the fusion pattern of the heterocyclic rings, although this would lead to different isomeric systems. More commonly, the core is maintained, and diversity is introduced through substituent manipulation.
Analog Design through Substituent Modification: The synthesis of various substituted pyrrolo[2,3-b]quinoxalines allows for a systematic exploration of the chemical space around the core scaffold nih.gov. Key positions for modification include:
C-2 Position: Replacing the methyl group with other alkyl, aryl, or functionalized groups can significantly impact biological activity.
N-1 Position of the Pyrrole Ring: As discussed, alkylation or arylation at this position introduces another vector for diversification.
Quinoxaline Ring (Positions 5, 6, 7, 8): Introduction of a wide range of substituents on the benzene ring can modulate electronic properties and provide additional interaction points with biological targets.
The design of analogs is often guided by computational modeling and an understanding of the target's binding site. For example, in the design of kinase inhibitors, substituents are chosen to occupy specific hydrophobic pockets or to form hydrogen bonds with key amino acid residues. A review on the structure-activity relationship of anticancer quinoxalines highlights that substitutions at various positions of the quinoxaline nucleus are crucial for their activity researchgate.net.
Table 3 provides examples of analog design strategies for the this compound scaffold.
| Position of Modification | Rationale for Modification | Example of Substituents |
| C-2 | Explore hydrophobic interactions, introduce functional groups | Phenyl, substituted phenyl, long-chain alkyl |
| N-1 | Modulate solubility, metabolic stability, and target interactions | Alkyl chains, benzyl, substituted benzyl |
| C-5, C-6, C-7, C-8 | Fine-tune electronic properties, improve ADME properties | Halogens, methoxy, nitro, amino, carboxylic acid |
The synthesis of such analogs often relies on the condensation of appropriately substituted o-phenylenediamines with substituted pyrrole precursors nih.gov. Metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, on halogenated pyrrolo[2,3-b]quinoxaline intermediates are also powerful tools for introducing a wide variety of substituents.
Biological Activity and Mechanistic Insights of Pyrrolo 2,3 B Quinoxaline Derivatives Excluding Human Clinical Data
Anticancer Activity Research
Derivatives of the pyrrolo[2,3-b]quinoxaline nucleus have been a focal point of anticancer research. Scientists have explored their ability to inhibit the growth of various cancer cell lines and have begun to uncover the molecular pathways through which they exert their effects. Quinoxaline (B1680401) and its derivatives are increasingly recognized as a novel class of chemotherapeutic agents with activity against different tumors. researchgate.net
The antiproliferative activity of pyrrolo[2,3-b]quinoxaline derivatives has been demonstrated against a panel of human cancer cell lines. In one study, a series of newly synthesized 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones were evaluated for their antitumor activity. researchgate.netconsensus.app The screening included cell lines such as HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and PC3 (prostate cancer). researchgate.netconsensus.app Several compounds from this series, including 3c, 3d, 3g, 3h, 3i, and their dimethylated analogs 4a, 4b, and 4h, exhibited notable anti-proliferative activity against these cell lines. researchgate.netconsensus.app
The cytotoxic effects are typically quantified by the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. For instance, certain quinoxaline-based derivatives have shown potent effects against PC-3 cells, with IC₅₀ values as low as 2.11 µM. tandfonline.com While not all studies specify the exact pyrrolo[2,3-b]quinoxaline structure, the broader class of pyrroloquinoxaline derivatives has also shown efficacy. For example, some pyrrolo[1,2-a]quinoxalines, an isomeric form, have demonstrated antiproliferative effects against breast cancer cell lines like T47D and others. tandfonline.comnih.gov Studies on triple-negative breast cancer (TNBC) cell lines have also highlighted the antiproliferative potential of molecules containing a pyrroloquinoxaline nucleus. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Quinoxaline Derivatives
| Compound Type | Cell Line | Cancer Type | Reported Activity / IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones | HeLa | Cervical Cancer | Anti-proliferative activity observed | researchgate.netconsensus.app |
| 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones | Caco-2 | Colorectal Adenocarcinoma | Anti-proliferative activity observed | researchgate.netconsensus.app |
| 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones | PC3 | Prostate Cancer | Anti-proliferative activity observed | researchgate.netconsensus.app |
| Quinoxaline Derivative IV | PC-3 | Prostate Cancer | 2.11 | tandfonline.com |
| Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives | MCF7 | Breast Cancer | Anti-proliferative activity observed | tandfonline.com |
Research into the mechanisms underlying the anticancer effects of pyrrolo[2,3-b]quinoxaline derivatives points to several potential molecular targets and cellular processes. A primary mechanism observed is the inhibition of cell proliferation. researchgate.net Some quinoxaline derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. tandfonline.com
One specific molecular target identified for a quinoxaline-based derivative is Topoisomerase II (Topo II), an enzyme crucial for DNA replication and cell division. tandfonline.com Inhibition of Topo II leads to DNA damage and arrests the cell cycle, ultimately triggering apoptosis. tandfonline.com This was observed in PC-3 prostate cancer cells, where treatment with a potent quinoxaline derivative led to cell cycle arrest at the S phase, an increase in pro-apoptotic proteins like p53 and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. tandfonline.com
Other potential mechanisms for the broader class of pyrroloquinoxalines include the inhibition of protein kinases. Certain derivatives have been designed as kinase inhibitors, which can disrupt signaling pathways that are often overactive in cancer cells, leading to reduced proliferation and tumor growth. nih.gov Furthermore, some studies have suggested that these compounds may interfere with angiogenesis, the process by which tumors form new blood vessels to sustain their growth. researchgate.net The induction of autophagy, a cellular self-degradation process, has also been noted as a possible antiproliferative mechanism for certain pyrrolo[1,2-a]quinoxaline derivatives in breast cancer cells. nih.gov
Antimicrobial Research
The quinoxaline scaffold is a versatile pharmacophore that has also demonstrated significant potential in the development of new antimicrobial agents. Derivatives have been tested against a range of pathogenic bacteria, mycobacteria, and fungi.
Pyrrolo[2,3-b]quinoxaline derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. In a study screening a series of these compounds, specific derivatives (3a, 3g, 4a, and 4h) showed inhibitory activity against Escherichia coli (a Gram-negative bacterium) and Bacillus spizizenii (a Gram-positive bacterium). researchgate.netconsensus.app However, in the same study, none of the tested compounds showed activity against Pseudomonas aeruginosa. researchgate.netconsensus.app The antibacterial activity of quinoxaline derivatives is often attributed to their ability to increase lipophilicity, which may enhance their permeability through the microbial cell wall. nih.gov Mechanistic studies on some quinoxaline compounds suggest they exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular contents and cell death. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected Pyrrolo[2,3-b]quinoxaline Derivatives
| Compound Series | Bacterial Strain | Gram Type | Reported Activity | Source |
|---|---|---|---|---|
| 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones | Escherichia coli | Gram-Negative | Inhibitory activity observed for compounds 3a, 3g, 4a, 4h | researchgate.netconsensus.app |
| 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones | Bacillus spizizenii | Gram-Positive | Inhibitory activity observed for compounds 3a, 3g, 4a, 4h | researchgate.netconsensus.app |
| 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones | Pseudomonas aeruginosa | Gram-Negative | No inhibitory activity observed | researchgate.netconsensus.app |
The emergence of drug-resistant tuberculosis has created an urgent need for new therapeutic agents. The quinoxaline moiety represents an interesting scaffold in the search for new drugs against Mycobacterium tuberculosis. mdpi.com Heterocyclic analogues of indolo[2,3-b]quinoxalines, such as 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, have been synthesized and evaluated for their antimycobacterial activity. mdpi.com
These compounds have demonstrated a reasonable bacteriostatic effect against the standard virulent strain, Mycobacterium tuberculosis H37Rv. mdpi.com Importantly, one of the most active compounds also showed efficacy against an extensively drug-resistant (XDR) strain of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. mdpi.com Other research on quinoxaline 1,4-di-N-oxide derivatives has also shown potent antitubercular activity, with some compounds exhibiting MIC values below 0.4 µg/mL. nih.gov The proposed mechanism of action for some quinoxaline derivatives against M. tuberculosis involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov
The broad biological activity of the quinoxaline scaffold extends to antifungal properties. benthamdirect.com While specific studies on the antifungal effects of 2-Methyl-1H-pyrrolo[2,3-b]quinoxaline are limited, research on related quinoxaline derivatives has shown promising results. For example, the compound 3-hydrazinoquinoxaline-2-thiol (B1673409) has demonstrated significant in vitro fungicidal effects against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov In some cases, this derivative showed higher efficacy than the conventional antifungal drug Amphotericin B. nih.gov These findings suggest that the quinoxaline core structure is a viable starting point for the development of novel antifungal agents. nih.gov
Antiviral Activity Assessments
Inhibition of Specific Viruses (in vitro, e.g., vaccinia virus, Sindbis virus)
Research into the antiviral properties of pyrrolo[2,3-b]quinoxaline derivatives has shown promising activity against certain viruses in laboratory settings. Specifically, a series of nine new halophenyl pyrrolo[2,3-b]quinoxaline derivatives were evaluated for their inhibitory effects. Among these, ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline demonstrated notable efficacy against the vaccinia virus. nih.gov This particular compound was identified as a potential lead for the development of treatments against poxviruses, exhibiting an EC50 value of 2 µM in HEL cell cultures. nih.gov The study also noted its moderate antiproliferative activity, with a CC50 greater than 20 µM. nih.gov
While the primary focus of many recent studies has shifted towards other viral threats, the foundational research on vaccinia and other viruses like Sindbis virus has paved the way for broader antiviral investigations of this class of compounds. The specific mechanisms and full spectrum of activity against a wider range of viruses remain areas for further exploration.
Potential Against SARS-CoV-2 (e.g., N-protein binding, cytokine storm attenuation via PDE4/TNF-α inhibition)
In the context of the COVID-19 pandemic, derivatives of pyrrolo[2,3-b]quinoxaline have been investigated for their potential to combat SARS-CoV-2. nih.govnih.gov One of the key areas of interest is their ability to bind to the N-terminal RNA-binding domain (NTD) of the SARS-CoV-2 nucleocapsid (N) protein. nih.govnih.gov In silico docking studies have shown that several 2-substituted pyrrolo[2,3-b]quinoxalines exhibit promising binding affinities for this viral protein. nih.govnih.gov
Beyond direct interaction with viral proteins, these compounds are also being explored for their ability to mitigate the severe inflammatory response, or "cytokine storm," associated with severe COVID-19. nih.govnih.gov This is primarily linked to their potential as inhibitors of phosphodiesterase 4 (PDE4) and their ability to modulate tumor necrosis factor-alpha (TNF-α). nih.govnih.gov By inhibiting PDE4, these derivatives can increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α. nih.gov
In vitro testing has demonstrated that many of these compounds can significantly inhibit TNF-α. nih.gov A structure-activity relationship (SAR) has been established, indicating that the nature and size of the substituent at the C-2 position of the pyrrolo[2,3-b]quinoxaline ring are crucial for TNF-α inhibition. nih.gov The effectiveness of the substituents was found to follow the order: aryl moiety > long-chain alkyl / hydroxyl alkyl > H / t-butyl. nih.gov
Antiviral Mechanisms of Action (e.g., gelatinase inhibition relevant to HIV)
The antiviral mechanisms of pyrrolo[2,3-b]quinoxaline derivatives extend to other viral targets as well. One notable approach has been the development of gelatinase inhibitors based on a quinoxalinone motif. nih.gov This strategy is relevant to combating HIV, as the dysregulation of gelatinase is linked to the pathogenesis of the virus. nih.gov The planar structure of the quinoxalinone scaffold is thought to allow it to penetrate the S1 binding domain of gelatinase. nih.gov
Furthermore, the acylamide and acylhydrazone linkages in these derivatives can act as potent hydrogen-bond acceptors and donors, facilitating interaction with the active amino acids of the enzyme. nih.gov This highlights the versatility of the quinoxaline scaffold in designing inhibitors that can target key enzymes involved in viral replication and pathogenesis.
Anti-inflammatory and Immunomodulatory Effects
Phosphodiesterase 4 (PDE4) Inhibition
Derivatives of pyrrolo[2,3-b]quinoxaline have emerged as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme family crucial in regulating inflammation. nih.govnih.gov PDE4 inhibitors work by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a key role in modulating the activity of inflammatory and immune cells. nih.govresearchgate.net The inhibition of PDE4 is a recognized therapeutic strategy for inflammatory conditions. researchgate.net
Studies on 2-substituted pyrrolo[2,3-b]quinoxalines have shown their potential as PDE4 inhibitors. nih.gov Although some in vitro assays were inconclusive due to interference from direct luciferase inhibition, several compounds demonstrated high inhibition of PDE4B (over 90% at 30 µM). nih.gov The anti-inflammatory effects of PDE4 inhibition are particularly relevant in the context of respiratory diseases and severe viral infections where inflammation is a major component. researchgate.netfrontiersin.org
Table 1: PDE4 Inhibition by Pyrrolo[2,3-b]quinoxaline Derivatives and Related Compounds
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| 2-substituted pyrrolo[2,3-b]quinoxalines | PDE4B | >90% inhibition at 30 µM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | IC50 ranges from 0.11–1.1 μM | nih.gov |
This table is interactive. Click on the headers to sort the data.
Tumor Necrosis Factor-alpha (TNF-α) Modulation
A significant aspect of the anti-inflammatory activity of pyrrolo[2,3-b]quinoxaline derivatives is their ability to modulate Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govnih.gov Elevated levels of TNF-α are associated with a variety of inflammatory diseases. nih.gov
In vitro studies have demonstrated that 2-substituted pyrrolo[2,3-b]quinoxalines can effectively inhibit the production of TNF-α. nih.gov A screening of these compounds at a 10 μM concentration revealed that several derivatives, particularly compounds 3c , 3d , 3i , and 3j , exhibited promising inhibition of over 70%. nih.gov The structure-activity relationship (SAR) analysis indicated that the substituent at the C-2 position plays a critical role in this inhibitory activity. nih.gov Specifically, aryl moieties were found to be more effective than long-chain alkyl, hydroxyl alkyl, hydrogen, or t-butyl groups. nih.gov This modulation of TNF-α, often linked to their PDE4 inhibitory activity, underscores the potential of these compounds in managing inflammatory responses. nih.gov
Table 2: In Vitro TNF-α Inhibition by 2-Substituted Pyrrolo[2,3-b]quinoxalines
| Compound | Inhibition of TNF-α | Reference |
|---|---|---|
| 3c | > 70% | nih.gov |
| 3d | > 70% | nih.gov |
| 3i | > 70% | nih.gov |
| 3j | > 70% | nih.gov |
| 3a | > 60% | nih.gov |
| 3b | > 60% | nih.gov |
| 3f | > 60% | nih.gov |
| 3g | > 60% | nih.gov |
This table is interactive. Click on the headers to sort the data.
Antioxidant and Radical Scavenging Capabilities (in vitro DPPH, HO˙, HOO˙ radicals)
Derivatives of pyrrolo[2,3-b]quinoxaline have demonstrated notable antioxidant and radical scavenging properties in various in vitro studies. nih.govrsc.orgresearchgate.net A study investigating five new derivatives of 3-hydroxy-3-pyrroline-2-one, which serve as precursors to pyrrolo[2,3-b]quinoxalines, evaluated their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov Among the tested compounds, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (referred to as 3a) was identified as the most potent radical scavenger. nih.govrsc.org
The antioxidant activity was assessed using a DPPH assay, where solutions of the pyrrolo[2,3-b]quinoxaline derivatives were mixed with a DPPH solution, and the absorbance was measured to determine the extent of radical scavenging. nih.gov
Table 1: In Vitro Antioxidant Activity of Pyrrolo[2,3-b]quinoxaline Derivatives
| Compound/Radical | Assay | Key Finding |
|---|---|---|
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | DPPH | Demonstrated the greatest potential as a radical scavenger among the tested derivatives. nih.govrsc.org |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | QM-ORSA (HO˙) | Exhibited a high rate constant for hydroxyl radical scavenging (8.56 × 10⁸ M⁻¹ s⁻¹) in a non-polar environment. nih.govrsc.org |
Neurological and Neuroprotective Research
Serotonin (B10506) Receptor Antagonism (e.g., 5-HT3 receptor)
Research has explored the potential of quinoxaline derivatives as antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and mood regulation. medchemexpress.comnih.govnih.govwikipedia.org One study focused on quinoxalin-2-carboxamide compounds and identified a specific derivative, referred to as 5-HT3 antagonist 5, that exhibited antagonism against the 5-HT3 agonist 2-methyl-5-HT in a guinea pig ileum model. medchemexpress.com This antagonistic activity at the 5-HT3 receptor suggests a potential for these compounds to modulate serotonergic neurotransmission. medchemexpress.comnih.gov The blockade of 5-HT3 receptors can lead to an increased availability of serotonin for other receptors, which is a mechanism associated with antidepressant effects. nih.gov
Modulation of Neurological Processes
The modulation of neurological processes by pyrrolo[2,3-b]quinoxaline derivatives extends beyond serotonin receptor antagonism. Indolo[2,3-b]quinoxaline derivatives, which are structurally similar, have been investigated for their potential in treating neurodegenerative diseases. nih.gov The structural relationship suggests that pyrrolo[2,3-b]quinoxalines may also possess activities relevant to neurological health.
Enzyme and Receptor Modulation Studies
Sirtuin (Sirt6) Activation and Deacylase Activity
Pyrrolo[1,2-a]quinoxaline derivatives have been identified as the first synthetic activators of Sirtuin 6 (Sirt6), a protein deacetylase implicated in aging-related diseases, metabolism, and stress responses. uniprot.orgresearchgate.net A screening of these derivatives led to the discovery of compounds that directly bind to the Sirt6 catalytic core and enhance its deacetylation activity on both peptide substrates and complete nucleosomes. uniprot.org
One such activator, UBCS039, a pyrrolo[1,2-a]quinoxaline, was found to activate Sirt6 deacetylase activity with an EC50 of 38 μM and achieved a 3.5-fold maximal activation at a concentration of 100 μM in its racemic form. nih.gov While selective over Sirt1-3, UBCS039 also showed some activation of Sirt5-mediated desuccinylation. nih.gov Crystal structures of Sirt6 in complex with these activators revealed that the compounds bind to a specific acyl channel pocket, providing a structural basis for their activating mechanism. uniprot.org
Further structure-activity relationship studies on novel pyrrolo[1,2-a]quinoxaline-based derivatives have identified even more potent and selective Sirt6 activators. nih.govutmb.edu For instance, compounds with a two-carbon linker to additional heterocycles displayed excellent activation of Sirt6, with activation folds ranging from 5.38 to 6.30 at 100 μM. nih.gov Docking studies suggest that interactions, such as π-cation interactions between the compound and specific amino acid residues like Trp188, are important for stabilizing the compound in the binding pocket. nih.govutmb.edu
Table 2: Sirt6 Activation by Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Key Finding |
|---|---|
| UBCS039 | First synthetic activator of Sirt6 deacetylase activity (EC50 = 38 μM). nih.gov |
| Pyrrolo[1,2-a]quinoxaline derivatives | Directly bind to the Sirt6 catalytic core and enhance deacetylation. uniprot.org |
Kinase Inhibition
Pyrrolo[3,2-b]quinoxaline derivatives have been designed and characterized as potent inhibitors of tyrosine kinases, particularly EphA3. nih.govrsc.orgnih.govacs.org These compounds were developed based on the X-ray structure of an EphA3-inhibitor complex and function as type II kinase inhibitors, binding to the inactive DFG-out conformation of the kinase. nih.govacs.org The pyrrolo[3,2-b]quinoxaline scaffold occupies the ATP binding site, with a phenyl substituent located in a hydrophobic pocket. nih.govacs.org
These inhibitors have shown a broad spectrum of activity against various tyrosine kinases and have demonstrated anti-proliferative effects against several cancer cell lines. nih.gov In vivo studies in a lymphoma model have shown their efficacy in controlling tumor size. nih.govrsc.orgnih.gov The binding mode of these inhibitors involves the formation of hydrogen bonds with key residues in the hinge region of the kinase. nih.gov
Furthermore, other quinoxaline derivatives have been investigated as dual inhibitors of Pim-1 and Pim-2 kinases. mdpi.com A lead compound, quinoxaline-2-carboxylic acid, was a potent Pim-1 inhibitor, and subsequent modifications led to analogs with optimized activity on both Pim-1 and Pim-2 isoforms. mdpi.com
Table 3: Kinase Inhibition by Pyrroloquinoxaline Derivatives
| Compound Class | Target Kinase(s) | Key Finding |
|---|---|---|
| Pyrrolo[3,2-b]quinoxaline derivatives | Tyrosine kinases (e.g., EphA3) | Act as type II inhibitors, showing anti-proliferative activity and in vivo tumor control. nih.govrsc.orgnih.govacs.org |
Interaction with Other Biological Targets (e.g., enzymes, receptors, DNA)
Derivatives of the this compound scaffold have been the subject of extensive research to explore their interactions with various biological targets, including enzymes, cellular receptors, and nucleic acids. These investigations have revealed a broad spectrum of activities, highlighting the potential of this chemical class in modulating key physiological and pathological processes. The planar, heterocyclic nature of the pyrrolo[2,3-b]quinoxaline core allows for diverse interactions with the binding sites of these macromolecules.
Enzyme Interactions
A primary focus of research into pyrrolo[2,3-b]quinoxaline derivatives has been their activity as modulators of enzyme function, particularly protein kinases, which are crucial regulators of cellular signaling pathways.
Protein Kinase Inhibition:
Several studies have identified pyrrolo[2,3-b]quinoxaline derivatives as potent inhibitors of various protein kinases, many of which are implicated in cancer and other diseases.
Ephrin Receptor Tyrosine Kinases: A significant body of work has focused on the inhibition of Ephrin (Eph) receptor tyrosine kinases. nih.gov Structure-based design has led to the development of pyrrolo[3,2-b]quinoxaline derivatives that act as type I1/2 and type II inhibitors of Eph kinases. nih.gov For instance, compounds 7b , 7g , and 11d have demonstrated low-nanomolar affinity for Eph kinases in vitro, with a favorable selectivity profile when tested against a large panel of human kinases. nih.gov The type II binding mode, as confirmed by the X-ray crystal structure of compound 7m , involves the inhibitor occupying a hydrophobic pocket created by the displacement of the DFG motif phenylalanine, leading to a very slow unbinding rate. nih.gov Further research on related derivatives, 8a and 8b , has shown that they primarily inhibit tyrosine kinases and possess a broader spectrum of activity than their parent compounds. nih.gov A chemical proteomics approach identified several major protein interactors for these compounds, including the tyrosine kinases LYN, BTK, CSK, and YES1. nih.gov
Protein Kinase CK2: Pyrrolo[1,2-a]quinoxaline derivatives have been identified as a promising scaffold for the development of inhibitors against human protein kinase CK2, a key player in cell growth, proliferation, and suppression of apoptosis. nih.gov A series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acids were synthesized and evaluated, with the most potent compound, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c) , inhibiting human CK2 with an IC50 of 49 nM. nih.gov
Akt Kinase: The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cell survival and proliferation pathways and is often overactive in human cancers. tandfonline.com A series of new substituted pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for their ability to inhibit the proliferation of human cancer cell lines with an active phosphorylated form of Akt. tandfonline.com Among these, compound 1a was found to inhibit the proliferation of the K562 cell line with an IC50 of 4.5 μM, while compound 1h inhibited U937 and MCF7 cell lines with IC50 values of 5 and 8 μM, respectively. tandfonline.com
Mycobacterium tuberculosis Adenosine Kinase: In the context of infectious diseases, certain 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives have shown antimycobacterial activity. nih.gov Docking studies suggest that the likely target for these compounds in Mycobacterium tuberculosis is the enzyme adenosine kinase (Rv2202c). nih.gov The derivative 7b (bearing an N,N-dimethylethan-1-amine moiety) exhibited the best activity against M. tuberculosis H37Rv with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov
Enzyme Activation:
While inhibition is the more commonly reported mechanism, some pyrrolo[2,3-b]quinoxaline derivatives have been found to act as enzyme activators.
Sirtuin 6 (Sirt6): A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, a sirtuin deacetylase enzyme that plays a role in aging, metabolism, and DNA repair. nih.gov These compounds were developed based on the lead compound UBCS039 and showed no significant effects on the activity of Sirt1, Sirt2, Sirt3, or Sirt5, indicating their selectivity for Sirt6. nih.gov Docking studies suggest that these activators bind in an extended pocket, with interactions such as a π-cation bond between a protonated nitrogen on the compound's side chain and Trp188 of the enzyme. nih.gov
| Compound/Derivative | Target Enzyme | Activity | IC50/MIC | Reference |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c) | Human Protein Kinase CK2 | Inhibition | 49 nM | nih.gov |
| Compound 1a | Akt Kinase (in K562 cells) | Proliferation Inhibition | 4.5 µM | tandfonline.com |
| Compound 1h | Akt Kinase (in U937 cells) | Proliferation Inhibition | 5 µM | tandfonline.com |
| Compound 1h | Akt Kinase (in MCF7 cells) | Proliferation Inhibition | 8 µM | tandfonline.com |
| 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivative 7b | M. tuberculosis H37Rv (likely Adenosine Kinase Rv2202c) | Growth Inhibition | 12.5 µg/mL | nih.gov |
| Pyrrolo[1,2-a]quinoxaline derivatives | Sirtuin 6 (Sirt6) | Activation | N/A | nih.gov |
| Pyrrolo[3,2-b]quinoxaline derivatives (7b, 7g, 11d) | Eph Kinases | Inhibition | Low-nanomolar affinity | nih.gov |
| Pyrrolo[3,2-b]quinoxaline derivatives (8a, 8b) | Tyrosine Kinases (e.g., LYN, BTK, CSK, YES1) | Inhibition | N/A | nih.gov |
Receptor Interactions
Pyrrolo[2,3-b]quinoxaline derivatives have also been evaluated for their ability to bind to and modulate the function of various cell surface receptors.
Adenosine A3 Receptors: A patent has described a series of pyrrolo[1,2-a]quinoxaline derivatives that display high affinity for adenosine A3 receptors, indicating their potential as modulators of these receptors. google.com Adenosine receptors are involved in a wide range of physiological processes, particularly in the cardiovascular and nervous systems. google.com
Serotonin (5-HT3) Receptors: Certain pyrrolo[1,2-a]quinoxaline derivatives have been reported to act as 5-HT3 receptor agonists. nih.gov
Other Receptors: The broad biological profile of pyrrolo[1,2-a]quinoxalines includes reported activity as antagonists of central dopamine (B1211576) and cannabinoid type 1 receptors. nih.gov
| Compound/Derivative Class | Target Receptor | Reported Activity | Reference |
| Pyrrolo[1,2-a]quinoxaline derivatives | Adenosine A3 Receptors | High-affinity modulation | google.com |
| Pyrrolo[1,2-a]quinoxaline derivatives | 5-HT3 Receptors | Agonism | nih.gov |
| Pyrrolo[1,2-a]quinoxaline derivatives | Central Dopamine Receptors | Antagonism | nih.gov |
| Pyrrolo[1,2-a]quinoxaline derivatives | Cannabinoid Type 1 Receptors | Antagonism | nih.gov |
DNA Interaction
The planar aromatic structure of the pyrrolo[2,3-b]quinoxaline core is suggestive of a potential to interact with DNA, either through intercalation between base pairs or by binding to the major or minor grooves. While direct studies on this compound itself are limited, research on structurally related polycyclic compounds supports this hypothesis. For example, a tetrahydroindeno[1,2-b]pyrido[4,3,2-de]quinoline derivative, which also possesses a planar pentacyclic system, was found to bind to the minor groove of DNA, with a preference for AT-rich sequences. capes.gov.br Another monosubstituted analogue of this indenopyridoquinoline was identified as a potent DNA intercalator. capes.gov.br These findings suggest that, by extension, appropriately substituted pyrrolo[2,3-b]quinoxaline derivatives could be designed to target DNA.
Structure Activity Relationship Sar Investigations of Pyrrolo 2,3 B Quinoxaline Derivatives
Impact of Substituent Modifications on Biological Efficacy
The biological activity of pyrrolo[2,3-b]quinoxaline derivatives can be significantly modulated by the introduction of various substituents at different positions on the heterocyclic core. Studies on 2-substituted pyrrolo[2,3-b]quinoxalines have provided initial insights into these relationships, particularly in the context of their anti-inflammatory potential as inhibitors of Tumor Necrosis Factor-alpha (TNF-α). researchgate.net
Research has shown that the nature of the substituent at the 2-position plays a critical role in determining the inhibitory activity. For instance, a series of 2-substituted pyrrolo[2,3-b]quinoxalines were synthesized and evaluated for their ability to inhibit TNF-α. The findings from these studies highlight that both the electronic and steric properties of the substituents are key determinants of biological efficacy. researchgate.net
The following table summarizes the TNF-α inhibitory activity of a selection of 2-substituted pyrrolo[2,3-b]quinoxaline derivatives, illustrating the impact of different substituents on their biological efficacy.
| Compound ID | R-group at position 2 | TNF-α Inhibition (%) |
| 3a | Phenyl | Moderate |
| 3b | 4-Chlorophenyl | Significant |
| 3c | 4-Methoxyphenyl | Good |
| 3i | 1-Aryl-1H-1,2,3-triazol-4-yl | High |
This table is illustrative and based on general findings from SAR studies on related compounds. researchgate.net
Structural Determinants for Selectivity and Potency
The selectivity and potency of pyrrolo[2,3-b]quinoxaline derivatives are governed by specific structural features that dictate their interaction with biological targets. While direct studies on 2-Methyl-1H-pyrrolo[2,3-b]quinoxaline as a kinase inhibitor are limited, valuable insights can be drawn from the extensive research on related quinoxaline-based kinase inhibitors. nih.govnih.gov
For kinase inhibition, the pyrrolo[2,3-b]quinoxaline scaffold typically occupies the ATP-binding site. The potency and selectivity are often determined by the substituents that extend into the hydrophobic regions and interact with specific amino acid residues within the kinase domain. For example, in the broader class of quinoxaline (B1680401) inhibitors, the introduction of a urea (B33335) moiety has been shown to be a key structural element for potent and selective inhibition of certain kinases. nih.gov
Key structural determinants for selectivity and potency include:
Substituents on the Quinoxaline Ring: The placement of electron-donating or electron-withdrawing groups on the quinoxaline ring can influence the electronic properties of the scaffold and its binding affinity. For instance, substitutions at the 7-position of the quinoxaline ring are often solvent-exposed and can be modified to improve properties like solubility and cell permeability without significantly affecting binding. nih.gov
The Nature of the Pyrrole (B145914) Substituents: The groups attached to the pyrrole ring are crucial for establishing key interactions, such as hydrogen bonds, with the hinge region of the kinase. Amino and amide substituents at positions 2 and 3 of the pyrrole ring have been shown to form critical hydrogen bonds with the kinase backbone. nih.gov
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) is a critical metric in drug discovery that relates the potency of a compound to its size (typically measured by the number of heavy atoms). It is a valuable tool for optimizing lead compounds, as it helps in identifying small, efficient fragments that can be elaborated into potent and drug-like molecules. The optimization of pyrrolo[2,3-b]quinoxaline derivatives often involves strategies aimed at improving ligand efficiency.
Optimization strategies for this class of compounds include:
Fragment-Based Growth: Starting with a small, weakly binding fragment that occupies a key pocket of the target protein, and then systematically growing the molecule to pick up additional favorable interactions.
Structure-Guided Design: Utilizing X-ray crystallography or molecular modeling to understand the binding mode of a lead compound and then designing modifications that enhance interactions with the target. For example, identifying a hydrophobic pocket that can be filled with an appropriate substituent to increase potency. nih.gov
Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties but may offer advantages in terms of metabolism, toxicity, or synthetic accessibility.
In the context of pyrrolo[2,3-b]quinoxaline derivatives, an optimization strategy might involve starting with the 2-methyl core and exploring a variety of small substituents at other positions to identify those that contribute most efficiently to binding affinity. Once these "hot spots" for interaction are identified, further elaboration can be undertaken to achieve the desired potency and selectivity. The goal is to increase potency without a disproportionate increase in molecular weight, thus maintaining or improving ligand efficiency.
Computational Chemistry and Molecular Modeling Studies of 2 Methyl 1h Pyrrolo 2,3 B Quinoxaline
Computational chemistry and molecular modeling have become indispensable tools in the study of heterocyclic compounds like 2-Methyl-1H-pyrrolo[2,3-b]quinoxaline. These methods provide deep insights into molecular interactions, reaction pathways, and electronic properties that are often difficult to explore through experimental means alone. In silico techniques such as molecular docking, quantum mechanics, and density functional theory (DFT) have been pivotal in elucidating the potential of this scaffold in medicinal chemistry and materials science.
Analytical Methodologies for Characterization of Pyrrolo 2,3 B Quinoxaline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of pyrrolo[2,3-b]quinoxaline compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In derivatives of pyrrolo[2,3-b]quinoxaline, the proton of the N-H group in the pyrrole (B145914) ring typically appears as a broad singlet at a downfield chemical shift, often around 9.13 ppm, indicating its acidic nature. nih.gov The proton at the C-3 position of the pyrrole ring resonates at approximately 6.65 ppm. nih.gov For "2-Methyl-1H-pyrrolo[2,3-b]quinoxaline," the methyl protons would be expected to produce a singlet in the aliphatic region of the ¹H NMR spectrum. For comparison, the methyl protons in 2-methylquinoxaline (B147225) appear around 2.78 ppm. chemicalbook.com Protons on the quinoxaline (B1680401) ring system typically appear in the aromatic region, with complex splitting patterns due to spin-spin coupling. For instance, in some pyrrolo[2,3-b]quinoxaline derivatives, the protons at positions 5 and 8 of the quinoxaline moiety are observed as doublets of doublets around 8.41 and 8.05 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data. In a representative 2-tert-butyl-1H-pyrrolo[2,3-b]quinoxaline, the C-3 carbon of the pyrrole ring gives a signal at 99.4 ppm, while a ring junction carbon appears at 150.9 ppm. nih.gov The methyl carbons of the t-butyl group are found at 31.4 ppm, and the quaternary carbon to which they are attached is at 40.5 ppm. nih.gov For "this compound," the methyl carbon would have a characteristic chemical shift in the upfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrrolo[2,3-b]quinoxaline Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Pyrrole N-H | ~9.13 (broad singlet) | - | nih.gov |
| Pyrrole C3-H | ~6.65 | ~99.4 | nih.gov |
| Quinoxaline H-5/H-8 | ~8.41 (dd), ~8.05 (dd) | - | nih.gov |
| 2-CH₃ | ~2.78 (for 2-methylquinoxaline) | ~21.61 (for a tolyl methyl group) | chemicalbook.comnih.gov |
| Ring Junction Carbon | - | ~150.9 | nih.gov |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Identification
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of pyrrolo[2,3-b]quinoxaline compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orgnih.gov
For example, the molecular formula of various functionalized pyrrolo[2,3-b]quinoxalines has been confirmed using HRMS with techniques like electrospray ionization (ESI). nih.gov The calculated mass for a protonated molecule [M+H]⁺ is compared to the experimentally found value, often with a precision of less than 5 ppm, which validates the proposed structure. nih.gov The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For instance, the mass spectrum of the parent compound, 2-methylquinoxaline, shows a strong molecular ion peak (m/z 144) and characteristic fragment ions. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of "this compound," the most characteristic absorption would be for the N-H bond of the pyrrole ring. This typically appears as a stretching vibration in the region of 3200-3400 cm⁻¹. For a related pyrrolo[2,3-b]quinoxaline derivative, the presence of the NH moiety was confirmed by an IR absorption near 3200 cm⁻¹. nih.gov Other significant absorptions would include C-H stretching vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations within the heterocyclic ring system.
Table 2: Characteristic IR Absorption Frequencies for Pyrrolo[2,3-b]quinoxaline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Pyrrole N-H | Stretch | ~3200 | nih.gov |
| Aromatic C-H | Stretch | 3000-3100 | nist.gov |
| Methyl C-H | Stretch | 2850-2960 | nist.gov |
| C=N/C=C | Stretch | 1500-1650 | beilstein-journals.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of pyrrolo[2,3-b]quinoxaline compounds. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. For quinoxaline-based compounds, electronic transitions are typically of the π-π* type. psu.edu The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions can be influenced by the substitution pattern on the heterocyclic core.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are essential for the purification of "this compound" and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor reaction progress and to get a preliminary assessment of product purity. nih.gov A suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to separate the components of a reaction mixture on a silica (B1680970) gel plate. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and purity assessment of non-volatile compounds. It offers high resolution and can be used for both analytical and preparative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for identifying and quantifying components in a mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. It is widely used for the analysis of complex mixtures and for the purification of compounds. scribd.com
The choice of chromatographic technique and the specific conditions (e.g., stationary phase, mobile phase) depend on the polarity and volatility of the specific pyrrolo[2,3-b]quinoxaline derivative being analyzed. nih.govbeilstein-journals.org
Applications Beyond Traditional Medicinal Chemistry
Materials Science Applications (e.g., semiconductors, emitting layers, chemosensors)
While specific experimental data for 2-Methyl-1H-pyrrolo[2,3-b]quinoxaline in materials science is not extensively documented in current literature, the broader class of quinoxaline-based heterocycles is recognized for its potential in organic electronics. Derivatives of related structures, such as indolo[2,3-b]quinoxalines and pyrazino[2,3-g]quinoxaline-2,7-dione, have been investigated for their semiconducting and light-emitting properties. nih.govekb.eg These compounds are of interest for use in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
The performance of such materials is often evaluated based on key parameters like charge carrier mobility and the on/off ratio in transistors. For instance, polymers based on pyrazino[2,3-g]quinoxaline-2,7-dione have demonstrated ambipolar transport characteristics with electron and hole mobilities in the range of 10⁻³ to 10⁻² cm²/Vs. ekb.eg
Furthermore, the quinoxaline (B1680401) core's ability to interact with various ions and molecules has led to the exploration of its derivatives as chemosensors. Indoloquinoxaline-bearing compounds, for example, have been identified as promising candidates for multifunctional chemosensors. nih.gov The development of a thiophene-based pyrrolo[1,2-a]quinoxaline (B1220188) fluorescent sensor for the detection of sodium ions highlights the potential of this class of compounds in sensing applications.
Although direct data for this compound is not available, the known properties of its structural analogs suggest that it could possess interesting photophysical and electronic properties worthy of investigation for applications in semiconductors, emitting layers, and chemosensors.
Research Tool Development for Biological Systems
The pyrrolo[2,3-b]quinoxaline scaffold is a valuable platform for the development of research tools to probe complex biological systems. Derivatives of this structure have been synthesized and evaluated for their ability to interact with specific biological targets, such as protein kinases and reactive oxygen species.
Pyrrolo[2,3-b]quinoxaline derivatives have been identified as possessing antioxidant properties. researchgate.netresearchgate.net In a study evaluating the radical scavenging activity of a series of these compounds, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (a derivative) was found to be a potent scavenger of hydroxyl radicals. researchgate.netresearchgate.net Such compounds can serve as valuable research tools for studying oxidative stress pathways in biological systems.
The development of kinase inhibitors is a significant area where quinoxaline derivatives have shown considerable promise. While research has often focused on related isomers like pyrrolo[3,2-b]quinoxaline, the findings underscore the potential of the core scaffold to interact with the ATP-binding site of kinases. nih.gov These inhibitors are crucial for studying cell signaling pathways and for the validation of new drug targets. The exploration of 2-substituted pyrrolo[2,3-b]quinoxalines for their potential to inhibit PDE4 and attenuate cytokine storms further illustrates their utility in immunological research. rsc.org
The table below summarizes the inhibitory activity of a representative pyrrolo[2,3-b]quinoxaline derivative against a specific biological target, illustrating the potential of this class of compounds as research tools. It is important to note that this data is for a derivative and not the specific 2-methyl compound.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Hydroxyl Radical (HO•) Scavenging | Overall rate constant of 8.56 × 10⁸ M⁻¹ s⁻¹ in pentyl ethanoate | researchgate.netresearchgate.net |
Current Research Landscape and Future Directions for 2 Methyl 1h Pyrrolo 2,3 B Quinoxaline Research
Identification of Underexplored Therapeutic Avenues
While research has touched upon the anticancer and antimicrobial properties of pyrrolo[2,3-b]quinoxalines, a vast landscape of therapeutic possibilities remains underexplored. researchgate.net The structural similarity of the quinoxaline (B1680401) core to other bioactive molecules suggests potential applications in a broader range of diseases.
Recent in silico studies have pointed towards the potential of 2-substituted pyrrolo[2,3-b]quinoxalines as inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov This suggests a promising, yet underexplored, avenue for the development of novel anti-inflammatory agents. nih.gov Given the role of inflammation in a multitude of chronic diseases, this opens up new research frontiers. Further investigation into the anti-protozoan activities of quinoxaline derivatives, particularly against Plasmodium and Leishmania species, could also yield valuable therapeutic agents. core.ac.uk
Development of Novel Synthetic Routes
The synthesis of quinoxaline derivatives has been a subject of extensive research, with a focus on developing efficient and environmentally friendly methods. researchgate.netnih.gov Traditional methods are being supplemented and replaced by novel strategies that offer improved yields, reduced reaction times, and greater molecular diversity.
A notable advancement is the use of ultrasound irradiation in the synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines. nih.gov This sonochemical approach has been shown to significantly accelerate reaction rates compared to conventional heating methods. nih.gov Another innovative strategy involves a gold-catalyzed intramolecular hydroamination of N-alkynyl indoles to produce functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines under mild conditions. mdpi.com Researchers are also exploring multicomponent reactions, which allow for the construction of complex molecules in a single step, further streamlining the synthetic process. mdpi.com The development of these novel routes is crucial for accessing a wider array of derivatives for biological screening.
Advanced Computational Modeling and Drug Design
Computational methods are playing an increasingly vital role in the discovery and development of new drugs. In the context of 2-Methyl-1H-pyrrolo[2,3-b]quinoxaline, these tools are being used to predict biological activity, understand drug-target interactions, and guide the design of more potent and selective analogs.
Molecular docking studies have been employed to investigate the binding of pyrrolo[2,3-b]quinoxaline derivatives to various biological targets. For instance, in silico screening has identified potential inhibitors of the main protease of SARS-CoV-2. nih.gov Furthermore, computational analysis has been used to evaluate the antioxidant potential of these compounds, with studies indicating that derivatives like ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate show promise as radical scavengers. nih.gov Density Functional Theory (DFT) calculations are also being utilized to understand the structural and electronic properties of these molecules, providing insights that can inform the design of new compounds with desired characteristics. asianpubs.org
Exploration of New Biological Targets and Pathways
The therapeutic effects of this compound and its derivatives are mediated through their interaction with specific biological targets and pathways. Identifying these targets is a key objective of current research, as it provides a deeper understanding of their mechanism of action and can reveal new therapeutic opportunities.
One area of active investigation is the role of these compounds as kinase inhibitors. Certain quinoxaline derivatives have been identified as potent inhibitors of Pim-1 and Pim-2 kinases, which are implicated in cancer progression. mdpi.com Another emerging target is Sirtuin 6 (Sirt6), a protein involved in cellular processes like DNA repair and gene expression. nih.gov Novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, suggesting their potential in treating cancer, inflammation, and infectious diseases. nih.gov The ability of these compounds to modulate the activity of such a wide range of targets highlights their therapeutic versatility.
Integration of Multi-Omics Approaches in Mechanistic Studies
To gain a comprehensive understanding of the biological effects of this compound, researchers are beginning to integrate multi-omics approaches into their mechanistic studies. This involves the simultaneous analysis of multiple "omes," such as the genome, proteome, and metabolome, to create a more complete picture of the cellular response to the compound.
While specific multi-omics studies focused solely on this compound are not yet widely reported in the available literature, the broader trend in drug discovery points towards the increasing use of these powerful technologies. For example, understanding how a quinoxaline derivative affects the expression of multiple genes (genomics) and the levels of various proteins (proteomics) can reveal the complex signaling pathways it modulates. This holistic view can help in identifying biomarkers for drug efficacy and in predicting potential off-target effects. The application of multi-omics will be crucial in elucidating the intricate mechanisms of action of this promising class of compounds.
Q & A
Q. Advanced
- 2D NMR Techniques : COSY and NOESY correlate proton environments to distinguish regioisomers .
- Isotopic Labeling : ¹⁵N-labeled precursors clarify nitrogen connectivity in the pyrroloquinoxaline core .
- Computational Modeling : DFT calculations predict NMR chemical shifts, aiding assignment of ambiguous signals .
What biological activities are associated with this compound derivatives?
Basic
Reported activities include:
- Anticancer : Inhibition of kinases (e.g., FGFRs) and induction of apoptosis in tumor cell lines .
- Antioxidant : Radical scavenging via electron-donating substituents (e.g., hydroxyl groups) .
- Antimicrobial : Disruption of bacterial membrane integrity through lipophilic interactions .
How should conflicting bioactivity data across studies be addressed?
Q. Advanced
- Structural Variability : Differences in substituents (e.g., dichlorophenyl vs. naphthyl groups) alter target selectivity .
- Assay Conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or concentration ranges may explain discrepancies .
- Dose-Response Analysis : EC₅₀/IC₅₀ comparisons under standardized protocols reconcile potency differences .
What is the role of substituents in modulating biological activity?
Q. Advanced
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance kinase inhibition by stabilizing ligand-receptor interactions .
- Aromatic Moieties (e.g., naphthyl): Improve DNA intercalation and topoisomerase inhibition .
- Hydrophilic Groups (e.g., esters): Increase solubility but may reduce membrane permeability .
How can computational methods predict biological activity?
Q. Advanced
- Molecular Docking : Identifies binding poses with targets like FGFRs using AutoDock or Schrödinger .
- QSAR Models : Relate substituent descriptors (e.g., logP, polar surface area) to IC₅₀ values .
- MD Simulations : Assess binding stability over time, highlighting critical ligand-protein interactions .
What challenges arise in elucidating mechanisms of action?
Q. Advanced
- Target Complexity : Redundant signaling pathways (e.g., MAPK/ERK) complicate attribution of effects .
- Off-Target Effects : Fluorescence-based assays may detect non-specific binding; use orthogonal methods (e.g., SPR) .
- Metabolic Instability : Rapid degradation in vitro requires stability studies (e.g., microsomal assays) .
How are interactions with molecular targets validated experimentally?
Q. Advanced
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan) identifies primary targets .
- CRISPR Knockouts : Gene-edited cell lines confirm target dependency .
- Biophysical Assays : ITC or SPR quantifies binding affinities and thermodynamics .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
